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molecular formula C10H10O B2442096 2-Cyclopropylbenzaldehyde CAS No. 20034-51-9

2-Cyclopropylbenzaldehyde

Cat. No. B2442096
M. Wt: 146.189
InChI Key: ZVDXHSUCDWVQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252798B2

Procedure details

A 60 mL reaction vial is charged with 2-bromo-benzaldehyde (10.810 mmoles, 1.264 mL), cyclopropylboronic acid (14.053 mmoles, 1.207 g), potassium phosphate tribasic N-hydrate (37.834 mmoles, 8.031 g), tricyclohexylphosphine (1.081 mmoles, 303.139 mg), toluene (283.654 mmoles, 30.000 mL), and water (83.263 mmoles, 1.500 mL). The mixture is then thoroughly degassed. Next, Pd(OAc)2 (540.482 μmoles, 121.343 mg) is added and the mixture is placed under nitrogen and heated to 100° C. After 2 hours, cool to room temperature and dilute with ethyl acetate (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by silica gel chromatography eluting with hexanes: dichloromethane 20-50% to afford the title compound. 1H NMR (400.31 MHz, cdcl3): 10.57 (s, 1H), 7.78 (dd, J=1.3, 7.9 Hz, 1H), 7.45 (td, J=7.5, 1.3 Hz, 1H), 7.28 (t, J=7.5 Hz, 1H), 7.09 (d, J=7.9 Hz, 1H), 2.63-2.56 (m, 1H), 1.07-1.02 (m, 2H), 0.77-0.73 (m, 2H).
Quantity
1.264 mL
Type
reactant
Reaction Step One
Quantity
1.207 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate tribasic N-hydrate
Quantity
8.031 g
Type
reactant
Reaction Step One
Quantity
303.139 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
121.343 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C)C=CC=CC=1.O>C(OCC)(=O)C.[Cl-].[Na+].O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:10]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[CH2:12][CH2:11]1 |f:6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
1.264 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
1.207 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate tribasic N-hydrate
Quantity
8.031 g
Type
reactant
Smiles
Name
Quantity
303.139 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
121.343 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 60 mL reaction
CUSTOM
Type
CUSTOM
Details
The mixture is then thoroughly degassed
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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